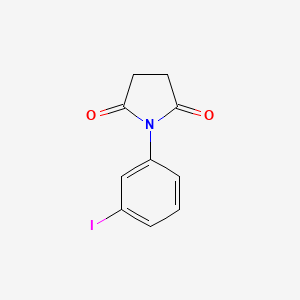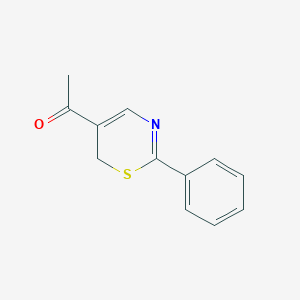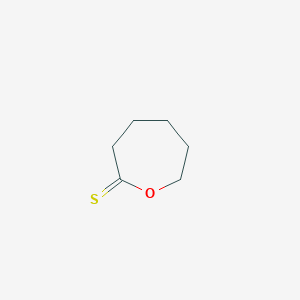
2-Oxepanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxepanethione, also known as oxepane-2-thione, is a chemical compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, characterized by a seven-membered ring structure that includes an oxygen and a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxepanethione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-hydroxyhexan-1-thiol with a dehydrating agent to form the oxepane ring structure. The reaction conditions often require an inert atmosphere and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Oxepanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxepanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Oxepanethione involves its interaction with various molecular targets. The sulfur atom in its structure can form strong bonds with metals and other electrophiles, making it a useful ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .
Comparison with Similar Compounds
Dibenzo[c,e]oxepane-5-thione: Another thionolactone with similar ring structure but with additional benzene rings.
Poly(2-oxazoline)s: Polymers with similar ring structures but containing nitrogen instead of sulfur.
Uniqueness: 2-Oxepanethione is unique due to its seven-membered ring structure containing both oxygen and sulfur atoms.
Properties
CAS No. |
72037-38-8 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
oxepane-2-thione |
InChI |
InChI=1S/C6H10OS/c8-6-4-2-1-3-5-7-6/h1-5H2 |
InChI Key |
RKBCBHLHIGNVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=S)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


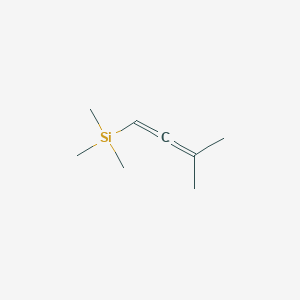
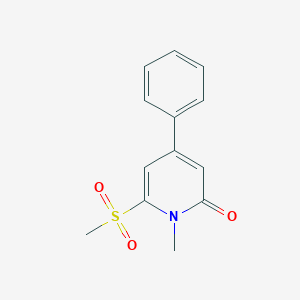
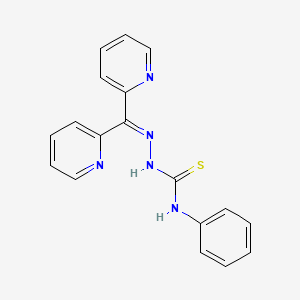
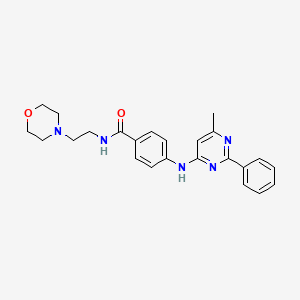
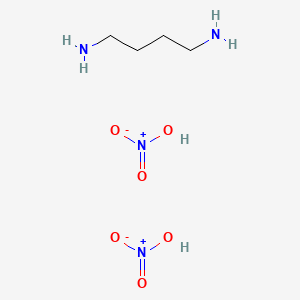
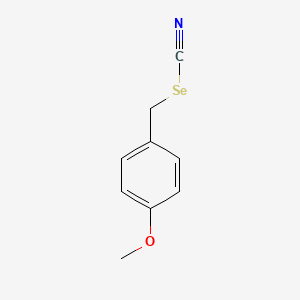
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
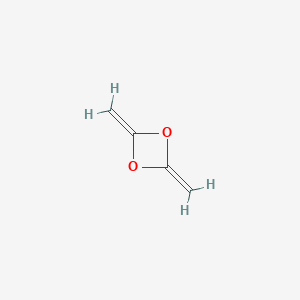
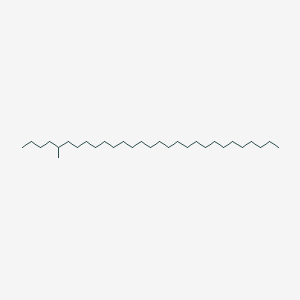
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
